molecular formula C9H18ClNO B13534881 (1R,5S)-6-Oxaspiro[4.5]decan-1-amine hydrochloride

(1R,5S)-6-Oxaspiro[4.5]decan-1-amine hydrochloride

Katalognummer: B13534881
Molekulargewicht: 191.70 g/mol
InChI-Schlüssel: IUKPDQJZCMNQRF-VTLYIQCISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,5S)-6-Oxaspiro[45]decan-1-amine hydrochloride is a chemical compound with a unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-6-Oxaspiro[4.5]decan-1-amine hydrochloride can be achieved through a Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, resulting in the formation of oxaspirocycles . The reaction conditions typically include the use of a Lewis acid catalyst, such as boron trifluoride etherate, and the reaction is carried out at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up the laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to achieve industrial-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,5S)-6-Oxaspiro[4.5]decan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxaspiro[4.5]decan-1-one derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.

Major Products

The major products formed from these reactions include oxaspiro[4.5]decan-1-one derivatives, reduced amine derivatives, and various substituted spirocyclic compounds.

Wissenschaftliche Forschungsanwendungen

(1R,5S)-6-Oxaspiro[4.5]decan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of (1R,5S)-6-Oxaspiro[4.5]decan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure provides rigidity, which can enhance the compound’s binding affinity to its targets. The exact molecular pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1R,5S)-6-Oxaspiro[45]decan-1-amine hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H18ClNO

Molekulargewicht

191.70 g/mol

IUPAC-Name

(4R,5S)-6-oxaspiro[4.5]decan-4-amine;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c10-8-4-3-6-9(8)5-1-2-7-11-9;/h8H,1-7,10H2;1H/t8-,9-;/m1./s1

InChI-Schlüssel

IUKPDQJZCMNQRF-VTLYIQCISA-N

Isomerische SMILES

C1CCO[C@]2(C1)CCC[C@H]2N.Cl

Kanonische SMILES

C1CCOC2(C1)CCCC2N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.